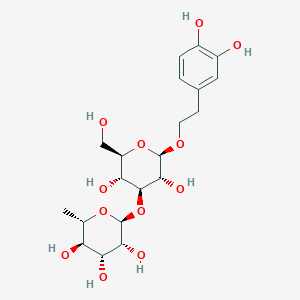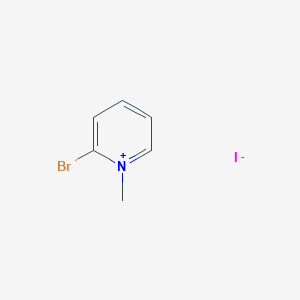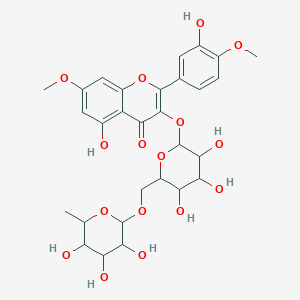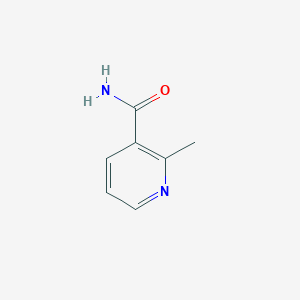
Verbasoside
Übersicht
Beschreibung
Verbascoside is a polyphenol glycoside . It is known for its antioxidant, anti-inflammatory, and photoprotective actions . The phenylpropanoid caffeic acid and the phenylethanoid hydroxytyrosol form an ester and an ether bond respectively, to the rhamnose part of a disaccharide .
Synthesis Analysis
Verbascoside was obtained from Buddleia davidii meristematic cells . Due to its high hydrophilic character, it has a somewhat limited range of possible applications. This led to the exploration of its derivatization to obtain the semi-synthetic derivative VPP, an acyl derivative of verbascoside, with an improved range of applications due to its lower hydrophilic profile .Molecular Structure Analysis
The molecular structure of Verbascoside is complex. It involves the phenylpropanoid caffeic acid and the phenylethanoid hydroxytyrosol forming an ester and an ether bond respectively, to the rhamnose part of a disaccharide .Chemical Reactions Analysis
Higher concentrations of verbascoside resulted in a longer lag phase and a lower specific exponential-phase growth rate of bacteria . Verbascoside exerted its antimicrobial activity through multiple mechanisms, including cell membrane dysfunction, biofilm eradication, and changes in cell morphology .Physical And Chemical Properties Analysis
Verbascoside is a high hydrophilic character . Its semi-synthetic derivative VPP has an improved range of applications due to its lower hydrophilic profile .Wissenschaftliche Forschungsanwendungen
Genotoxicity and Cytotoxic Activity
Verminoside and verbascoside, present in plants used in traditional medicine, have shown significant biological activities including anti-inflammatory, anti-bacterial, and anti-tumor properties. A study by Santoro et al. (2008) investigated the cytotoxic and genotoxic activity of verminoside and verbascoside on human lymphocytes. The study found a significant increase in structural chromosome aberrations and sister chromatid exchanges, associated with reduced mitotic index in cells treated with these compounds, highlighting their potential applications in pharmaceutical formulations and cosmetics (Santoro et al., 2008).
Antioxidant and Cholinesterase Inhibitory Activities
Georgiev et al. (2011) explored the antioxidant activities of Verbascum xanthophoeniceum, which is rich in phenylethanoid glycosides including verbascoside. The study evaluated the antioxidant capacity of verbascoside in various assays, demonstrating its effectiveness as a radical scavenger and cholinesterase inhibitor. This suggests potential applications for Verbascum plants as sources of powerful antioxidants for various purposes, including pharmaceuticals (Georgiev et al., 2011).
Metabolic Profiling and Pharmaceutical Applications
A study by Georgiev et al. (2011) using NMR metabolic fingerprinting on different Verbascum species revealed that certain species accumulate high amounts of verbascoside, which could be significant for pharmaceutical industry applications. This study underscores the potential of Verbascum species, particularly those rich in verbascoside, for use in pharmaceuticals (Georgiev et al., 2011).
Anti-Inflammatory Effects in Human Keratinocytes
Research by Georgiev et al. (2012) on Verbascum xanthophoeniceum-derived phenylethanoid glycosides, including verbascoside, found them to be potent inhibitors of inflammatory chemokines in human keratinocytes. This study provides the first identification of active constituents from Verbascum xanthophoeniceum with anti-inflammatory properties, suggesting potential therapeutic applications in treating inflammatory skin conditions (Georgiev et al., 2012).
Anti-Inflammatory, Antinociceptive, and Wound Healing Activities
A study by Akdemir et al. (2011) on Verbascum mucronatum, which contains verbascoside, demonstrated significant anti-inflammatory, antinociceptive, and wound healing activities. This supports the traditional use of Verbascum species in Turkish folk medicine for treating various inflammatory conditions (Akdemir et al., 2011).
Inhibition of Inflammatory Chemokines
Dimitrova et al. (2012) evaluated the anti-inflammatory action of crude extract and compounds from Verbascum xanthophoeniceum, finding that certain compounds, including verbascoside, effectively inhibited inflammatory responses. This highlights the potential of Verbascum xanthophoeniceum as a source of active compounds for treating complement-mediated disorders (Dimitrova et al., 2012).
Wirkmechanismus
Verbascoside exhibits excellent antibacterial activity and synergistic effects in combination with cell wall synthesis-inhibiting antibiotics . It also improves mitochondrial function by increasing mitochondrial spare respiratory capacity . Furthermore, it promotes the phosphorylation of Nrf2 and its nuclear translocation .
Safety and Hazards
Zukünftige Richtungen
Verbascoside is expected to be useful as an antibiotic adjuvant to prevent or treat resistant bacteria-related infections and an alternative novel antimicrobial additive in the food industry . It also has potential therapeutic applications in treating oxidative stress-induced neurodegenerative disease, streptococcus pneumoniae infection, leishmaniasis, atopic dermatitis, and hyperuricemia .
Eigenschaften
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O12/c1-8-13(24)15(26)16(27)20(30-8)32-18-14(25)12(7-21)31-19(17(18)28)29-5-4-9-2-3-10(22)11(23)6-9/h2-3,6,8,12-28H,4-5,7H2,1H3/t8-,12+,13-,14+,15+,16+,17+,18-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORPKYRPJIIARM-GYAWPQPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314477 | |
| Record name | Decaffeoylverbascoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Verbasoside | |
CAS RN |
61548-34-3 | |
| Record name | Decaffeoylverbascoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61548-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decaffeoylverbascoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5,7,18-Trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone](/img/structure/B1253818.png)
![5,5,10,15-Tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-3,4,10,15,17-pentol](/img/structure/B1253819.png)
![(2S)-2-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-[(1S)-1-[(2S,5R,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1253821.png)

![methyl (2R,4R,6S,12R)-4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate](/img/structure/B1253825.png)
![3-[4,5-Dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1253826.png)


![(1R,3S,10E)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene](/img/structure/B1253831.png)
![(1S,2R,4S,9S,10S)-4-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one](/img/structure/B1253837.png)
